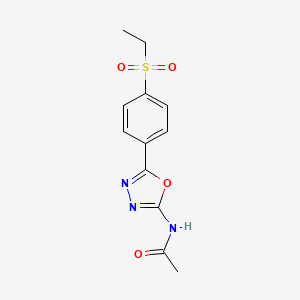

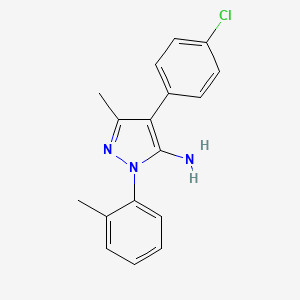

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

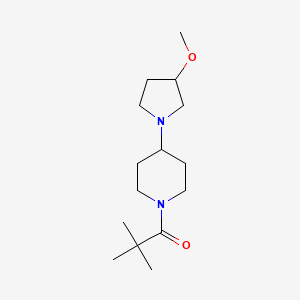

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as ESA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ESA belongs to the class of oxadiazole derivatives that have been found to exhibit promising biological activities.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Synthesis of N-substituted Derivatives and Antibacterial Study : A range of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized. These compounds were evaluated for their antibacterial properties against Gram-negative and Gram-positive bacteria, showing moderate to high activity. The synthesis involved multiple steps, starting from benzenesulfonyl chloride and leading to the formation of various derivatives through reactions with 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (H. Khalid et al., 2016).

Antibacterial Potentials of Acetamide Derivatives : Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potential. These derivatives showed moderate inhibitory activity, particularly against Gram-negative bacterial strains, with one compound displaying significant growth inhibition of various bacterial strains including Salmonella typhi and Escherichia coli (Kashif Iqbal et al., 2017).

Antimicrobial and Hemolytic Agents

Synthesis of N-substituted Derivatives as Antimicrobial and Hemolytic Agents : A new series of N-substituted derivatives was synthesized, showing activity against selected microbial species and varying degrees of cytotoxicity. The study focused on the development of compounds with antimicrobial properties and minimal cytotoxicity (A. Rehman et al., 2016).

Glutaminase Inhibitors

Glutaminase Inhibitors for Cancer Therapy : Research into the design, synthesis, and pharmacological evaluation of BPTES analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, explored their use as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors have potential applications in cancer therapy by attenuating the growth of human lymphoma B cells in vitro and in mouse models (K. Shukla et al., 2012).

Antioxidant Activities

Synthesis and Antioxidant Activities : The synthesis of various 1,3,4-oxadiazole and acetamide derivatives has been explored for their antioxidant properties. One study synthesized a new class of acetamidomethylsulfonyl bis heterocycles and tested them for antioxidant activity, finding some derivatives displayed excellent radical-scavenging activity (N. Mahaboob Basha et al., 2013).

Mécanisme D'action

Target of Action

The primary target of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its target, DHFR, by binding to its active sites, thereby inhibiting the enzyme’s function . The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a critical component in DNA synthesis. This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells and microbes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. This disruption can have downstream effects on DNA synthesis and cell growth, particularly in rapidly dividing cells .

Result of Action

The result of the compound’s action is a disruption in DNA synthesis and cell growth due to the inhibition of DHFR . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells and microbes . Therefore, this compound could potentially be used as an antimicrobial or antitumor agent .

Propriétés

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-3-20(17,18)10-6-4-9(5-7-10)11-14-15-12(19-11)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIDEYDOQJNQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2859306.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2859307.png)

![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)

![N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2859318.png)

![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)

![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)